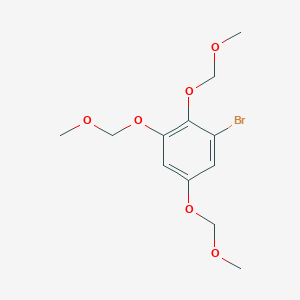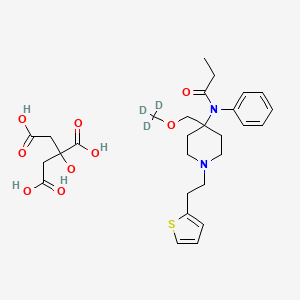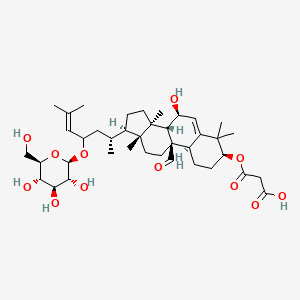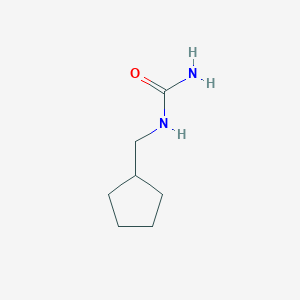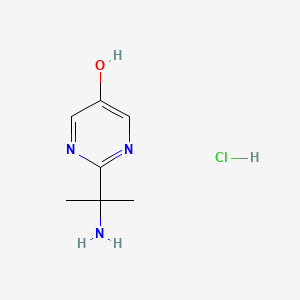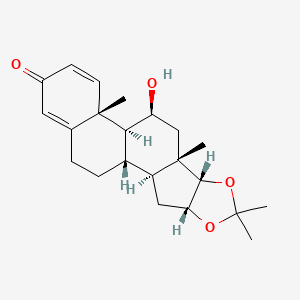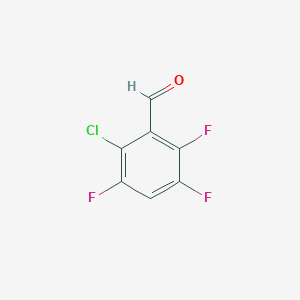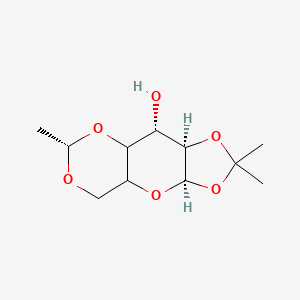
(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose is a complex organic compound with a unique structure that includes multiple protective groups
Preparation Methods
The synthesis of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose typically involves the protection of the hydroxyl groups of D-galactopyranose. The synthetic route includes the formation of ethylidene and isopropylidene protective groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
(S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose involves its interaction with specific molecular targets and pathways. The protective groups on the compound can influence its reactivity and interactions with other molecules, making it a valuable tool in studying carbohydrate chemistry and related fields.
Comparison with Similar Compounds
Similar compounds include other protected carbohydrates such as:
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose These compounds share similar protective groups but differ in their specific structures and reactivity. The uniqueness of (S)-4,6-O-ethylidene-1,2-O-(1-methylethylidene)-alpha-D-galactopyranose lies in its specific combination of protective groups and its potential applications in various research fields.
Properties
Molecular Formula |
C11H18O6 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-ol |
InChI |
InChI=1S/C11H18O6/c1-5-13-4-6-8(14-5)7(12)9-10(15-6)17-11(2,3)16-9/h5-10,12H,4H2,1-3H3/t5-,6?,7-,8?,9+,10+/m0/s1 |
InChI Key |
BMBVBHLKIDCNMQ-ASNCOOAMSA-N |
Isomeric SMILES |
C[C@H]1OCC2C(O1)[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O |
Canonical SMILES |
CC1OCC2C(O1)C(C3C(O2)OC(O3)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
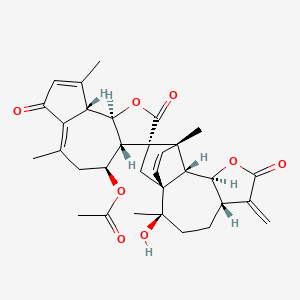
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)
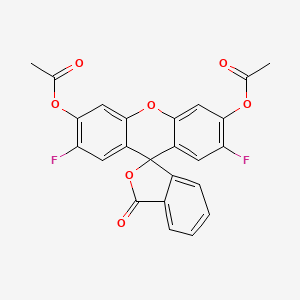
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]methylamino]-4-oxobutanoic Acid Phenylmethyl Ester](/img/structure/B15295213.png)
![1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B15295218.png)
